molecular formula C9H5ClFN B169070 2-Chloro-8-fluoroquinoline CAS No. 124467-23-8

2-Chloro-8-fluoroquinoline

Cat. No.: B169070
CAS No.: 124467-23-8
M. Wt: 181.59 g/mol
InChI Key: CSPMWYOOKWBXRI-UHFFFAOYSA-N
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Description

2-Chloro-8-fluoroquinoline is a heterocyclic aromatic compound with the molecular formula C9H5ClFN. It belongs to the quinoline family, which is characterized by a benzene ring fused to a pyridine ring. The incorporation of chlorine and fluorine atoms into the quinoline structure enhances its chemical properties and biological activities .

Biochemical Analysis

Biochemical Properties

2-Chloro-8-fluoroquinoline plays a significant role in biochemical reactions, particularly as an inhibitor of various enzymes. It interacts with enzymes such as bacterial DNA gyrase and topoisomerase IV, which are crucial for DNA replication and transcription. The compound’s interaction with these enzymes involves binding to the enzyme-DNA complex, thereby inhibiting the supercoiling of bacterial DNA and leading to the disruption of bacterial cell division and growth .

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It influences cell function by interfering with cell signaling pathways, gene expression, and cellular metabolism. The compound can induce changes in the expression of genes involved in cell cycle regulation, apoptosis, and stress response. Additionally, this compound affects cellular metabolism by altering the activity of metabolic enzymes and disrupting the balance of metabolic fluxes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-8-fluoroquinoline typically involves the halogenation of quinoline derivatives. One common method is the nucleophilic substitution reaction where a chlorine atom is introduced at the 2-position and a fluorine atom at the 8-position of the quinoline ring. This can be achieved using reagents such as phosphorus oxychloride (POCl3) and hydrogen fluoride (HF) under controlled conditions .

Industrial Production Methods: Industrial production of this compound often employs large-scale halogenation processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-8-fluoroquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

    Electrophilic Substitution: Reagents such as sulfuric acid (H2SO4) or nitric acid (HNO3) under controlled temperatures.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products: The reactions of this compound can yield a variety of products, including substituted quinolines, quinoline oxides, and reduced quinoline derivatives .

Scientific Research Applications

2-Chloro-8-fluoroquinoline has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • 2-Chloro-5-fluoropyridine
  • 4-Chloro-8-fluoroquinoline
  • 3,4-Dichloro-8-fluoroquinoline
  • 5-Chloro-8-quinolinol

Comparison: 2-Chloro-8-fluoroquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other fluorinated quinolines, it exhibits enhanced stability and reactivity, making it a valuable compound for various applications .

Properties

IUPAC Name

2-chloro-8-fluoroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClFN/c10-8-5-4-6-2-1-3-7(11)9(6)12-8/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSPMWYOOKWBXRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)F)N=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40622629
Record name 2-Chloro-8-fluoroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40622629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

124467-23-8
Record name 2-Chloro-8-fluoroquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=124467-23-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-8-fluoroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40622629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 124467-23-8
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Synthesis routes and methods

Procedure details

8-Fluoroquinolin-2(1H)-one (26 g, 159 mmol) was slurried phosphoryl trichloride (163 mL, 1753 mmol, 11 eq) and heated to 125 for 2 h. The reaction was cooled to rt and poured onto 1.2 L of ice water with vigorous stirring. When mixture had cooled to rt, the orange solid was filtered and washed with water and dried under vacuum overnight to afford 27 g of crude material. The crude material was recrystallized from hexanes by dissolving in ˜700 mL of hexanes at reflux and decanting away from residual tar. The hexane solution was cooled to 0° C. and the precipitate 2-chloro-8-fluoroquinoline was filtered. The mother liquor was concentrated in vacuo and recrystallized from hexanes to obtain a second crop of 2-chloro-8-fluoroquinoline. 1H NMR (400 MHz, CDCl3) δ ppm 8.14 (dd, J=8.6, 1.2 Hz, 1H), 7.62 (br d, 1H), 7.52 (td, J=7.8, 4.7 Hz, 1H), 7.45 (m, 2H). 1-(2-Chloro-8-fluoroquinolin-3-yl)ethanol
Quantity
26 g
Type
reactant
Reaction Step One
Quantity
163 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
1.2 L
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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